インドール-3-カルビノール

概要

説明

科学的研究の応用

作用機序

インドール-3-カルビノールは、エストロゲンをより弱力な形態に分解することを促進することにより、体の全体的なエストロゲン負荷を減らします . このメカニズムにより、ホルモン関連の病気に関心のある人にとって特に興味深いものになります。 また、エストロゲンを含む発がん物質を代謝する、フェーズIおよびフェーズII酵素を誘導します . さらに、DNA修復を強化し、G1細胞周期停止とアポトーシスを誘導します .

類似の化合物:

3,3'-ジインドリルメタン: アブラナ科野菜に含まれる別の生物活性化合物であり、抗がん作用があることで知られています.

インドール-3-アセトニトリル: 潜在的な治療上の用途を持つインドール-3-カルビノールの誘導体.

インドール-3-カルボキシアルデヒド: インドール-3-カルビノールの酸化生成物.

独自性: インドール-3-カルビノールは、エストロゲン代謝を調節する能力とその潜在的な抗がん作用により、独自性があります . さまざまな生物学的活性とさまざまな分野における応用により、注目すべき化合物となっています。

生化学分析

Biochemical Properties

I3C is classified as a bioactive compound, meaning it has the ability to affect biological processes in the body . It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties . I3C works by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This mechanism has led to I3C being investigated as a potential treatment for breast, prostate, and cervical cancers .

Cellular Effects

The biological significance of Indole-3-Carbinol lies in its ability to modulate several key cellular pathways . It has been shown to exert anti-cancer effects by inhibiting the proliferation of cancer cells, inducing apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . I3C also enhances DNA repair by affecting several of the proteins involved in this process .

Molecular Mechanism

I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells . I3C induces phase I and phase II enzymes that metabolize carcinogens, including estrogens . Administration of either I3C or DIM results in increased 2-hydroxylation of estrogens .

Temporal Effects in Laboratory Settings

I3C has shown to have antioxidant and anti-inflammatory effects in an in vivo rats model of middle cerebral artery occlusion (MCAO) . The results showed that I3C pretreatment prevented CIRI-induced cerebral infarction in rats . I3C pretreatment also decreased the mRNA expression levels of several apoptotic proteins, including Bax, caspase-3 and caspase-9, by increasing the mRNA expression levels of the anti-apoptotic protein Bcl-2 .

Dosage Effects in Animal Models

In animal models, I3C has shown preventive effects against alcohol-induced liver injury because of its antioxidant and anti-inflammatory properties, as well as slowing cell death . The pharmacokinetics and pharmacodynamics of I3C have been investigated in sham and middle cerebral artery occluded (MCAO) rats .

Metabolic Pathways

There are three main pathways in intestinal microorganism–derived Trp metabolism: the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Transport and Distribution

I3C and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects through BDNF’s mimetic activity; Akt phosphorylation is induced, and the antioxidant defense mechanism is activated by blocking the Nrf2-kelch-like ECH-associated protein 1 (Keap1) complex .

Subcellular Localization

The subcellular localization of NFκB was analyzed by immunofluorescence and Western blot . I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells .

準備方法

合成経路と反応条件: インドール-3-カルビノールはさまざまな方法で合成できます。 一般的な合成経路の1つは、フリーデル・クラフツ反応によるもので、ジフルオロアセトアルデヒドは、塩基または酸の存在下、ジフルオロアセトアルデヒドエチルヘミアセタールからインサイチューで生成されます . 別の方法は、水をヒドロキシル源として使用する、インドリル炭素におけるアリルC–H結合/芳香族化/水酸化のDDQを媒介とした酸化です .

工業生産方法: インドール-3-カルビノールの工業生産は、通常、アブラナ科野菜からの抽出によるもので、グルコシノレートのグルコブラシシンが分解されて生成されます . この方法は、化合物の自然で持続可能な供給源を保証します。

化学反応の分析

反応の種類: インドール-3-カルビノールは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

酸化: インドール-3-カルボキシアルデヒド.

還元: さまざまなインドール誘導体.

置換: 置換インドール化合物.

4. 科学研究の応用

類似化合物との比較

3,3′-Diindolylmethane: Another bioactive compound found in cruciferous vegetables, known for its anti-cancer properties.

Indole-3-acetonitrile: A derivative of indole-3-carbinol with potential therapeutic applications.

Indole-3-carboxaldehyde: An oxidation product of indole-3-carbinol.

Uniqueness: Indole-3-carbinol is unique due to its ability to modulate estrogen metabolism and its potential anti-cancer properties . Its diverse range of biological activities and applications in various fields make it a compound of significant interest.

特性

IUPAC Name |

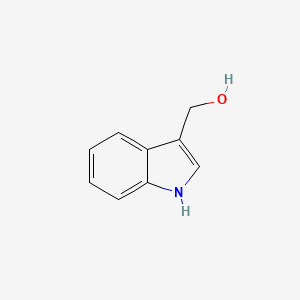

1H-indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYPNXXAYMYVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031458 | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

700-06-1 | |

| Record name | Indole-3-carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Indolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indole-3-carbinol impact cancer cells?

A1: Indole-3-carbinol exhibits antitumor effects through various mechanisms. It can suppress the activity of Nuclear Factor-kappaB (NF-κB) [], a protein complex that regulates DNA transcription and is involved in cellular responses to stimuli like stress, cytokines, and free radicals. By inhibiting NF-κB, Indole-3-carbinol can downregulate the expression of genes involved in apoptosis, proliferation, and metastasis [].

Q2: What is the role of Indole-3-carbinol in auxin signaling?

A2: Research suggests that Indole-3-carbinol can act as an auxin antagonist in plant roots []. It has been shown to inhibit root elongation in Arabidopsis thaliana by interfering with auxin activity in the root meristem []. This suggests a potential role for Indole-3-carbinol in regulating plant growth and development.

Q3: How does Indole-3-carbinol affect estrogen metabolism?

A3: Indole-3-carbinol has been shown to alter estrogen metabolism in both pre- and post-menopausal women []. Specifically, it promotes the C-2 hydroxylation pathway of estrogen metabolism, leading to an increase in 2-hydroxyestrone (2-OHE) and a decrease in 16α-hydroxyestrone (16α-OHE) []. This shift towards 2-OHE is considered beneficial as it is associated with a lower risk of estrogen-related cancers [].

Q4: Can Indole-3-carbinol enhance the effects of other anticancer agents?

A4: Studies indicate that Indole-3-carbinol can potentiate the apoptotic effects of cytokines and chemotherapeutic agents in myeloid and leukemia cells []. This suggests that it may have synergistic effects when combined with other anticancer therapies.

Q5: What is the molecular formula and weight of Indole-3-carbinol?

A5: The molecular formula of Indole-3-carbinol is C9H9NO, and its molecular weight is 147.17 g/mol.

Q6: Is there any spectroscopic data available for Indole-3-carbinol?

A6: Yes, several studies have investigated the spectroscopic characteristics of Indole-3-carbinol using techniques like Fourier-transform infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, and UV-Vis spectroscopy []. These studies provide valuable insights into the vibrational frequencies, electronic transitions, and structural features of the molecule.

Q7: How does the structure of Indole-3-carbinol relate to its biological activities?

A7: The presence of specific functional groups in Indole-3-carbinol contributes to its diverse biological activities. For instance, the indole ring is crucial for its interaction with various enzymes and receptors [, ]. Modifications to the indole ring or the side chain could potentially alter its binding affinity and modify its pharmacological effects [, ]. Further SAR studies are necessary to elucidate the specific structural features responsible for its individual activities.

Q8: What in vitro models have been used to study the effects of Indole-3-carbinol?

A8: Researchers have employed various cell lines to investigate the effects of Indole-3-carbinol in vitro. These include human breast cancer cell lines (MCF7, T47D) [], human colon cancer cell lines (HCT116) [], human myeloid and leukemia cell lines [], and human lung cancer cell lines (A549) []. These studies provide valuable insights into the compound's antiproliferative, pro-apoptotic, and anti-metastatic potential against different cancer types.

Q9: What are the findings from in vivo studies on Indole-3-carbinol's anticancer activity?

A9: In vivo studies utilizing animal models have demonstrated the anticancer potential of Indole-3-carbinol. For instance, it has been shown to inhibit tumor growth and metastasis in models of breast cancer [, ], prostate cancer [], and colorectal cancer []. These findings further strengthen the evidence for its potential therapeutic application in cancer treatment.

Q10: How is Indole-3-carbinol typically quantified in biological samples?

A11: Various analytical techniques have been employed to quantify Indole-3-carbinol in biological samples. These include high-performance liquid chromatography (HPLC) coupled with different detectors, such as ultraviolet (UV) detectors [], mass spectrometry (MS) detectors [], and tandem mass spectrometry (MS/MS) detectors [].

Q11: Are there any specific challenges associated with analyzing Indole-3-carbinol?

A12: The inherent instability of Indole-3-carbinol, particularly in acidic environments, poses a significant challenge for its analysis []. It tends to degrade rapidly, forming various oligomeric products, including 3,3'-diindolylmethane (DIM) []. Therefore, analytical methods must be carefully optimized to minimize degradation and ensure accurate quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。